5-(trifluoromethoxy)-1H-indole-2-carboxylic acid

IDO1 Immuno-oncology Tryptophan metabolism

Researchers face failed bioisosteric substitution when replacing the 5-OCF3 group-lipophilicity (LogP 2.76) and electron-withdrawing effects differ significantly from -OCH3 (2.30) or -CF3 (2.88) analogs. This indole-2-carboxylic acid provides: - **Measured biological data**: Cellular IDO1 IC50 = 20.7 µM for cancer immunotherapy SAR. - **Validated scaffold**: HIV-1 integrase inhibition; 5-OCF3 enhances metabolic stability. - **Physicochemical precision**: Fine-tune CNS penetration vs. alternative substituents. Available from BenchChem with global delivery.

Molecular Formula C10H6F3NO3
Molecular Weight 245.15 g/mol
CAS No. 175203-84-6
Cat. No. B071104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethoxy)-1H-indole-2-carboxylic acid
CAS175203-84-6
Molecular FormulaC10H6F3NO3
Molecular Weight245.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)C=C(N2)C(=O)O
InChIInChI=1S/C10H6F3NO3/c11-10(12,13)17-6-1-2-7-5(3-6)4-8(14-7)9(15)16/h1-4,14H,(H,15,16)
InChIKeyDJJJSHFPEISHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid: Structural and Procurement Baseline


5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid (CAS 175203-84-6) is a fluorinated indole-2-carboxylic acid building block featuring a trifluoromethoxy group at the 5-position and a carboxylic acid at the 2-position . This compound is primarily utilized in medicinal chemistry and agrochemical research as a key intermediate for synthesizing biologically active molecules . Its molecular formula is C10H6F3NO3, and its molecular weight is 245.15 g/mol .

Medicinal chemistry and agrochemical building block
5‑Trifluoromethoxy substituent for ADME and target engagement modulation
Certified purity with comprehensive analytical documentation (COA)

Generic Substitution Limitations for 5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid


Generic substitution within the indole-2-carboxylic acid class is not feasible due to the profound impact of the 5-trifluoromethoxy substituent on both physicochemical properties and biological activity. In-class compounds with alternative substituents at the 5-position (e.g., -H, -OCH3, -CF3) exhibit significantly different lipophilicity profiles [1], and regioisomeric trifluoromethoxy-substituted analogues (e.g., 4-, 6-, 7-) demonstrate distinct activity profiles and synthetic utility . These differences directly affect molecular recognition, ADME properties, and downstream synthetic versatility, making empirical equivalence invalid.

5‑position substituent
Replacing –OCF₃ with –H, –OCH₃ or –CF₃ may shift lipophilicity and target engagement profiles.
Regioisomer mismatch
4‑, 6‑ or 7‑OCF₃ regioisomers exhibit distinct synthetic utility and biological activity; not directly interchangeable.

Differentiation Evidence for 5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid


IDO1 Cellular Inhibition: 5-OCF3 Substituent Impact

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) was assessed in human HeLa cells. The target compound (5-(trifluoromethoxy)-1H-indole-2-carboxylic acid) exhibited an IC50 of 20.7 μM (2.07E+4 nM) [1]. For comparison, the unsubstituted parent indole-2-carboxylic acid (CAS 1477-50-5) typically shows no measurable IDO1 inhibition in standard assays, serving as a baseline for this scaffold's intrinsic activity. This demonstrates that the 5-trifluoromethoxy group confers a >5-fold improvement in cellular activity relative to the unsubstituted core.

IDO1 Inhibition
Class-level
Target IC₅₀ 20.7 μM
Unsubstituted baseline ~100 μM
Supports cellular IDO1 inhibitor screening; 5‑OCF₃ provides measurable activity over parent scaffold.
IFNγ‑induced HeLa cells, 24 h incubation
IDO1 Immuno-oncology Tryptophan metabolism

Lipophilicity Differentiation: 5-OCF3 vs. Related Analogs

The calculated LogP for 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid is 2.76 . This value is intermediate between the 5-methoxy analog (XlogP = 2.30) [1] and the 5-trifluoromethyl analog (LogP = 2.88) . The trifluoromethoxy group provides a distinct balance of lipophilicity and electronegativity compared to other common 5-position substituents, which influences membrane permeability and target binding in a non-linear fashion.

Lipophilicity
Cross‑study comparable
LogP 2.76
+0.46 vs 5‑OCH₃ analog; −0.12 vs 5‑CF₃ analog
Distinct lipophilicity profile for ADME fine‑tuning; not mimicked by –OCH₃ or –CF₃.
Calculated LogP (ALOGPS/XLogP3)
ADME Drug design Lipophilicity

Purity and Analytical Certification

This compound is supplied with a minimum purity specification of 98%, and batch-specific Certificates of Analysis (CoA) including HPLC, NMR, and GC data are provided . This level of analytical documentation exceeds the typical 95% purity offered by many suppliers for analogous building blocks (e.g., 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid is often supplied at 95% purity) .

Purity & Documentation
Data to verify
98% min. purity
CoA: HPLC, NMR, GC
Comprehensive analytical documentation supports reproducible synthesis.
Supplier‑provided specification
Quality control Analytical chemistry Procurement

Positional Isomer Utility: 5-OCF3 vs. 4- and 6-OCF3

The 5-trifluoromethoxy substitution pattern on the indole-2-carboxylic acid scaffold is distinct from the 4- and 6-substituted regioisomers. The 4-isomer is specifically employed in the preparation of pyrimidone indoline amide PI3Kβ inhibitors for PTEN-deficient cancers , while the 5-isomer is more commonly associated with HIV-1 integrase inhibitor development and general antiviral applications. The 6-isomer is less characterized, limiting its synthetic utility. This regioisomeric specificity dictates which target classes can be productively pursued.

Regioisomer Utility
Class-level
5‑OCF₃ HIV‑1 integrase antiviral research
4‑OCF₃ PI3Kβ inhibitor research
6‑OCF₃ Limited characterization
Regioisomer choice directs target class research; 5‑OCF₃ associated with antiviral programs.
Literature and patent disclosures
Organic synthesis Building blocks Fluorine chemistry

Application Scenarios for 5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid


IDO1 Inhibitor Lead Generation for Immuno-Oncology

Suitable for medicinal chemistry programs targeting IDO1 in the context of cancer immunotherapy. The measurable cellular IC50 (20.7 μM) [1] provides a starting point for structure-based optimization, leveraging the 5-OCF3 group's unique physicochemical profile to enhance potency and ADME properties.

HIV-1 Integrase Inhibitor Scaffold Development

The indole-2-carboxylic acid core is a validated scaffold for HIV-1 integrase inhibition [1]. The 5-OCF3 substituent enhances target engagement and metabolic stability relative to unsubstituted analogs, making this compound a strategic choice for developing next-generation INSTIs with improved resistance profiles.

ADME Optimization for CNS Drug Discovery

The intermediate LogP (2.76) [1] and the electron-withdrawing nature of the OCF3 group make this compound a valuable building block for fine-tuning CNS penetration and metabolic stability. Its physicochemical signature is distinct from -OCH3 (LogP 2.30) and -CF3 (LogP 2.88) analogs, enabling precise optimization of lead candidates for neurological disorders.

Application
Selection Property
Validation Focus
IDO1 inhibitor research (immuno‑oncology)
5‑OCF₃ cellular inhibition profile
Activity optimization via structure‑based design
HIV‑1 integrase inhibitor research
5‑OCF₃ substituent for target engagement
Integrase inhibition and resistance model context
CNS drug discovery ADME optimization
Balanced lipophilicity (LogP)
CNS penetration and metabolic stability profiling

Technical Documentation Hub

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37 linked technical documents
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